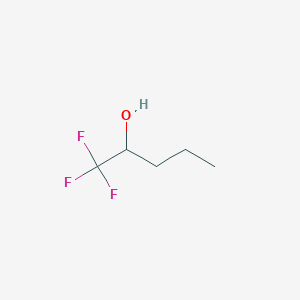

1,1,1-Trifluoro-2-pentanol

Beschreibung

Significance of Fluorine Substitution in Contemporary Organic Chemistry

The substitution of hydrogen with fluorine in organic compounds imparts unique characteristics due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. google.com These modifications can profoundly influence a molecule's physical, chemical, and biological properties. beilstein-journals.org In medicinal chemistry, for instance, the introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. beilstein-journals.org It is estimated that approximately 20% of all pharmaceuticals and 35% of agrochemicals contain at least one fluorine atom. beilstein-journals.org The trifluoromethyl group (-CF3) is a particularly common motif used to enhance the lipophilicity and metabolic stability of drug candidates. smolecule.com The unique properties conferred by fluorine have led to the development of novel reagents and synthetic methods, expanding the toolbox of organic chemists. beilstein-journals.org

The Unique Role of Chiral Fluorinated Alcohols in Asymmetric Synthesis

Chiral fluorinated alcohols are valuable building blocks in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. The presence of a fluorine atom or a trifluoromethyl group can influence the stereochemical outcome of a reaction, making these alcohols useful as chiral auxiliaries or starting materials for the synthesis of complex, enantiomerically pure molecules. google.comresearchgate.net For example, the asymmetric reduction of ketones to produce chiral secondary alcohols is a fundamental transformation in organic synthesis, and polymer-supported chiral amino alcohols have been shown to be effective catalysts for this purpose. oup.com Furthermore, the enzymatic resolution of racemic fluorinated alcohols, often using lipases, is a widely used method to obtain enantiomerically pure forms, which are crucial for the development of chiral drugs and other biologically active compounds. researchgate.netacs.org

Overview of 1,1,1-Trifluoro-2-pentanol's Academic Relevance and Research Trajectory

This compound, a chiral fluorinated alcohol, has garnered attention in the scientific community for its versatile applications. Its research trajectory has evolved from fundamental studies of its synthesis and physicochemical properties to its use as a versatile building block in organic synthesis.

Initial research focused on methods for its synthesis, including the reduction of corresponding ketones and enzymatic resolutions to obtain enantiomerically pure forms. smolecule.com Investigations into its physical properties, such as hydrogen bonding behavior and solubility, have provided a deeper understanding of its molecular interactions. smolecule.com

More recently, this compound has been explored as a valuable component in the synthesis of more complex molecules. It has been used as a solvent in certain chemical reactions and as a building block for the creation of novel fluorinated materials with potential applications in pharmaceuticals and agrochemicals. smolecule.com For instance, a patent describes its use in the synthesis of optically active 1,1,1-trifluoro-2-hydroxy compounds, highlighting its industrial significance in the molecular design of biologically active substances. google.comgoogle.com Preliminary studies have also suggested potential antimicrobial and antifungal properties, indicating a possible future direction for its application in medicinal chemistry. smolecule.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C5H9F3O |

| Molecular Weight | 142.12 g/mol |

| CAS Number | 431-55-0 |

| Appearance | Colorless liquid |

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,1,1-trifluoropentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXJROCLUIYGSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1,1 Trifluoro 2 Pentanol and Its Stereoisomers

Established Approaches for Trifluoromethyl Carbinol Synthesis

The creation of trifluoromethyl carbinols, including 1,1,1-trifluoro-2-pentanol, relies on several well-established synthetic transformations. The choice of method often depends on the desired stereochemistry and the availability of starting materials.

A primary and direct route to this compound involves the reduction of its corresponding ketone precursor, 1,1,1-trifluoro-2-pentanone. This approach is widely used due to the commercial availability of various trifluoromethyl ketones. The reduction can be achieved through chemical means or, for stereoselective synthesis, through biocatalytic methods.

Chemical reduction of trifluoromethyl ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. This is commonly accomplished using metal hydride reagents. For instance, lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting trifluoromethyl ketones to trifluoromethyl carbinols. chemicalbook.comdokumen.pub A typical procedure involves reacting the ketone, such as 1,1,1-trifluoropropan-2-one (a close analog of the pentanone precursor), with LiAlH₄ in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at controlled temperatures, often starting at 0 °C and gradually warming to room temperature. chemicalbook.com

Similarly, sodium borohydride (B1222165) (NaBH₄) can be employed, often in alcoholic solvents. These methods are generally high-yielding but produce a racemic mixture of the alcohol, meaning both the (R) and (S) enantiomers are formed in equal amounts.

Table 1: Examples of Chemical Reagents for Reduction of Trifluoromethyl Ketones

| Reagent | Typical Solvent | General Outcome |

|---|---|---|

| Lithium aluminium hydride (LiAlH₄) | Diethyl ether, THF | High yield, racemic alcohol chemicalbook.com |

This table presents common reagents and does not represent specific results for 1,1,1-trifluoro-2-pentanone but rather general applicability to trifluoromethyl ketones.

For the synthesis of enantiomerically pure (R)- or (S)-1,1,1-trifluoro-2-pentanol, biocatalysis offers a powerful and environmentally benign alternative to chemical methods. mdpi.com This technique utilizes whole microbial cells or isolated enzymes, such as alcohol dehydrogenases (ADHs), to reduce the prochiral ketone with high stereoselectivity. mdpi.comgoogle.com

Microorganisms like baker's yeast (Saccharomyces cerevisiae) and various other yeast and bacteria strains have been successfully used to reduce trifluoromethyl ketones. mdpi.comgoogle.comunimore.it For example, studies on the reduction of 1,1,1-trifluoroacetone (B105887) have shown that baker's yeast can produce (S)-1,1,1-trifluoro-2-propanol with high enantiomeric excess (ee). google.com The process involves incubating the ketone substrate with the microbial culture, which often contains a co-substrate like glucose to regenerate the necessary nicotinamide (B372718) cofactors (NADH or NADPH) that drive the reduction. mdpi.comgoogle.com The reaction conditions, such as pH, temperature, and substrate concentration, are optimized to maximize both yield and enantioselectivity. google.comd-nb.info

Isolated alcohol dehydrogenases offer a more controlled approach. ADHs from various sources, such as Lactobacillus kefir, have been employed in combination with a cofactor regeneration system to produce chiral trifluoromethylated alcohols with excellent optical purity and yields. d-nb.inforesearchgate.net

Table 2: Examples of Biocatalytic Reduction of Prochiral Ketones

| Biocatalyst | Substrate Example | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rhodotorula rubra AS 2.2241 | 1-(4-(trifluoromethyl)phenyl)ethanone | (S) | >99% | mdpi.com |

| Baker's Yeast | 1,1,1-trifluoro-2,4-pentanedione | (S) | High | unimore.it |

This table showcases the potential of biocatalysis for producing chiral alcohols with high enantioselectivity, using examples of structurally related trifluoromethyl ketones.

An alternative strategy for synthesizing fluorinated compounds involves the direct fluorination of a non-fluorinated precursor. Deoxyfluorination is a prominent method in this category, where a hydroxyl group is directly replaced by a fluorine atom. researchgate.net While less direct for synthesizing this compound itself, the principles apply to the broader synthesis of organofluorine compounds. Reagents such as diethylaminosulfur trifluoride (DAST) and its modern counterparts like PyFluor are used to convert alcohols into alkyl fluorides. nih.gov

The synthesis of this compound via this route would hypothetically involve a multi-step process starting from a precursor that could be selectively fluorinated. For example, a precursor containing hydroxyl or carbonyl groups could be subjected to fluorinating agents. However, the construction of the C-CF₃ bond is more commonly achieved via trifluoromethylating agents rather than sequential fluorination of a methyl group due to the harsh conditions often required for the latter. tcichemicals.com

A powerful and widely used method for constructing trifluoromethyl carbinols is the nucleophilic addition of a trifluoromethyl group to a carbonyl compound. semanticscholar.org The most common precursor for this compound using this method would be butanal.

The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is the most prominent trifluoromethylating agent. semanticscholar.org In the presence of a nucleophilic initiator, such as a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), TMSCF₃ delivers a nucleophilic "CF₃⁻" equivalent to the electrophilic carbonyl carbon of an aldehyde or ketone. semanticscholar.org The reaction proceeds through a silicate (B1173343) intermediate, which, upon workup with acid, yields the desired trifluoromethyl alcohol. semanticscholar.org This method is highly versatile and applicable to a wide range of aldehydes, making it a feasible route to racemic this compound from butanal.

Scheme 1: General Synthesis of a Trifluoromethyl Carbinol using TMSCF₃

In this general scheme, R would be a propyl group (CH₃CH₂CH₂) for the synthesis of this compound.

Reduction of Trifluoromethyl Ketone Precursors

Asymmetric Synthesis Strategies for Enantiomerically Pure this compound

Achieving high enantiopurity is crucial for many applications of chiral molecules. Beyond the biocatalytic methods described previously, several asymmetric chemical strategies have been developed to synthesize specific stereoisomers of trifluoromethyl carbinols.

One major approach is the asymmetric hydrogenation of trifluoromethyl ketones. This involves using a chiral metal catalyst to selectively produce one enantiomer of the alcohol. For instance, iridium complexes with chiral phosphine (B1218219) ligands have been developed for the highly enantioselective hydrogenation of fluorinated allylic alcohols, which can be precursors to chiral fluorohydrins. rsc.orgrsc.org Similar catalytic systems can be adapted for the asymmetric reduction of trifluoromethyl ketones.

Organocatalysis provides another powerful tool for the enantioselective synthesis of these compounds. Chiral organocatalysts, such as bifunctional thioureas or diamine-derived sulfonamides, can activate both the nucleophile and the electrophile in reactions like the vinylogous aldol (B89426) addition to trifluoromethyl ketones, producing chiral tertiary trifluoromethyl carbinols with high yields and enantioselectivities (up to 93% ee). thieme-connect.comacs.orgthieme-connect.com While these examples produce tertiary alcohols, the principles of using chiral catalysts to control stereochemistry are broadly applicable.

Furthermore, asymmetric trifluoromethylation reactions have been developed. By using a chiral catalyst in conjunction with a trifluoromethylating agent like TMSCF₃ and an aldehyde, it is possible to directly synthesize enantiomerically enriched trifluoromethyl carbinols. These methods often rely on chiral Lewis acids or other catalytic systems to create a chiral environment around the reacting molecules, thus directing the addition to one face of the carbonyl.

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-1,1,1-Trifluoro-2-pentanol |

| (S)-1,1,1-Trifluoro-2-pentanol |

| 1,1,1-Trifluoro-2-pentanone |

| Lithium aluminium hydride |

| Sodium borohydride |

| 1,1,1-Trifluoropropan-2-one |

| (S)-1,1,1-Trifluoro-2-propanol |

| Glucose |

| NADH (Nicotinamide adenine (B156593) dinucleotide, reduced) |

| NADPH (Nicotinamide adenine dinucleotide phosphate, reduced) |

| 1-(4-(trifluoromethyl)phenyl)ethanone |

| 1,1,1-Trifluoro-2,4-pentanedione |

| Diethylaminosulfur trifluoride (DAST) |

| PyFluor |

| Butanal |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) |

| Tetrabutylammonium fluoride (TBAF) |

| Diethylamine |

| Tetrahydrofuran (THF) |

| Diethyl ether |

| Methanol |

Catalytic Asymmetric Reductive Approaches

Catalytic asymmetric reduction of the corresponding ketone, 1,1,1-trifluoro-2-pentanone, represents a direct and efficient method for producing enantiomerically enriched this compound. These methods often employ transition metal catalysts complexed with chiral ligands to facilitate the stereoselective transfer of a hydride to the carbonyl group.

Ruthenium-based catalysts, in particular, have demonstrated high efficacy. For instance, RuCl(S,S)-Tsdpen has been used to reduce 1,1,1-trifluoroacetone, a related substrate, to (S)-1,1,1-trifluoro-2-propanol with 97% enantiomeric excess (ee) and quantitative yield. kanto.co.jp This highlights the potential of similar catalyst systems for the asymmetric reduction of 1,1,1-trifluoro-2-pentanone. The general approach involves a transfer hydrogenation process, often using a hydrogen source like formic acid or isopropanol. kanto.co.jp The choice of solvent, temperature, and the specific structure of the chiral ligand are critical parameters that influence both the reaction rate and the enantioselectivity of the reduction.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| RuCl(S,S)-Tsdpen | 1,1,1-Trifluoroacetone | (S)-1,1,1-Trifluoro-2-propanol | 97% | Quantitative | kanto.co.jp |

Chiral Auxiliary and Ligand-Controlled Methods

The use of chiral auxiliaries and ligands provides another powerful strategy for controlling the stereochemical outcome of the synthesis of this compound. In this approach, a chiral molecule is temporarily incorporated into the substrate or the reagent to direct the stereoselective transformation.

One common strategy involves the addition of organometallic reagents to 1,1,1-trifluoro-2-pentanone in the presence of a chiral ligand. For example, the addition of dialkylzinc reagents to aldehydes and ketones can be rendered highly enantioselective by the presence of a chiral catalyst or auxiliary. google.com Protic N,N-disubstituted ephedrine (B3423809) derivatives are a class of chiral auxiliaries that have been shown to be effective in mediating the catalytic process. google.com The molar ratio of the chiral auxiliary to the zinc catalyst can be optimized to achieve high enantiomeric purity, often exceeding 90% ee. google.com

Another approach involves the use of chiral ligands in transition metal-catalyzed reactions. For instance, palladium(II) catalysts bearing chiral ligands have been investigated for asymmetric synthesis. luc.edu While not specifically detailed for this compound, the principles of using chiral ligands like (-)-DIOP with palladium catalysts in oxidation reactions of alkenes demonstrate the potential for stereocontrol in related transformations that could be adapted for the synthesis of chiral fluorinated alcohols. luc.edu

| Method | Reagents | Chiral Component | Key Feature |

| Asymmetric Alkylation | Diorganozinc(II) | Protic Chiral Auxiliary (e.g., ephedrine derivatives) | Induces formation of the desired enantiomer during C-C bond formation. google.com |

| Asymmetric Oxidation | Palladium(II) Catalyst | Chiral Ligand (e.g., (-)-DIOP) | Potential for stereocontrolled oxidation in related systems. luc.edu |

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to afford highly pure chiral compounds. For the synthesis of chiral alcohols like this compound, lipases and alcohol dehydrogenases are commonly employed.

Lipase-catalyzed kinetic resolution is a widely used technique. In this process, a racemic mixture of this compound is treated with a lipase (B570770) in the presence of an acyl donor. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. acs.org Lipases from Pseudomonas cepacia and Candida rugosa are known to catalyze such resolutions effectively. acs.org

Alternatively, the reduction of 1,1,1-trifluoro-2-pentanone can be achieved with high enantioselectivity using microbial enzymes. smolecule.com Specific microorganisms can reduce trifluoromethyl ketones to the corresponding alcohols with high optical purity. smolecule.comgoogle.com For example, alcohol dehydrogenases have been used for the enantioselective reduction of 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol with high enantiomeric excess. google.com This biocatalytic approach offers a green and efficient route to enantiopure fluorinated alcohols. A chemoenzymatic process involving cellulase-mediated condensation has also been reported for the synthesis of related trifluoroacetamido-pentanol derivatives. researchgate.netnih.gov

| Enzymatic Method | Enzyme/Microorganism | Transformation | Key Advantage | Reference |

| Kinetic Resolution | Lipase (e.g., from Pseudomonas cepacia) | Selective acylation of one enantiomer of (±)-1,1,1-trifluoro-2-pentanol | Separation of enantiomers. acs.org | |

| Asymmetric Reduction | Alcohol Dehydrogenase / Microorganism | Reduction of 1,1,1-trifluoro-2-pentanone to a single enantiomer of this compound | High enantioselectivity and yield. smolecule.comgoogle.com | |

| Condensation | Cellulase | Glycosylation with 5-trifluoroacetamido-1-pentanol | Formation of glycosides. researchgate.netnih.gov |

Novel Synthetic Route Development and Mechanistic Insights

Recent research has focused on developing novel and more efficient synthetic routes to trifluoromethylated compounds, including this compound. These methods often involve new reagents, reaction conditions, and a deeper understanding of reaction mechanisms.

Electrochemical Synthesis Pathways

Electrochemical methods offer a sustainable and often highly efficient alternative to traditional chemical synthesis. In the context of synthesizing fluorinated alcohols, electrochemical oxidation can be used to generate reactive intermediates. For instance, the anodic oxidation of alkyl carboxylates, known as the Kolbe reaction, generates carbon-centered radicals that can participate in further reactions. nih.govacs.org While direct electrochemical synthesis of this compound is not extensively documented, related transformations such as the electrochemical trifluoromethylation of alkenes have been reported. cardiff.ac.uk This involves the generation of a CF3 radical from trifluoroacetic acid via Kolbe electrolysis, which can then add to an alkene. cardiff.ac.uk This suggests the potential for developing electrochemical methods for the synthesis of this compound, possibly through the reduction of 1,1,1-trifluoro-2-pentanone or the functionalization of a suitable precursor.

Radical Trifluoromethylation of Alkenes

Radical trifluoromethylation of alkenes has emerged as a powerful tool for the direct introduction of the trifluoromethyl group. rsc.org This approach involves the generation of a trifluoromethyl radical (•CF3), which then adds to a carbon-carbon double bond. A variety of reagents have been developed for this purpose, including Togni reagents and Umemoto reagents. beilstein-journals.org A particularly attractive and scalable method utilizes trifluoroacetic anhydride (B1165640) as the CF3 source in a photoredox-catalyzed decarboxylation reaction. nih.gov This method allows for the efficient trifluoromethylation of a wide range of alkenes under mild conditions. nih.govacs.org For the synthesis of this compound, a potential strategy would involve the radical trifluoromethylation of 1-pentene, followed by a subsequent oxidation or hydroxylation step to introduce the hydroxyl group at the C2 position. A light-induced multicomponent reaction has been described for the synthesis of 1,2-trifluoromethyl alkyl ethers and alcohols from alkenes using a thianthrenium salt as the trifluoromethylating agent. rsc.org

| Radical Source | Catalyst/Initiator | Alkene Substrate | Key Feature | Reference |

| Trifluoroacetic Anhydride | Photoredox Catalyst (e.g., Iridium complex) | Various Alkenes | Scalable and operationally simple. nih.gov | |

| Thianthrenium Salt | Purple Light | Various Alkenes | Photocatalyst-free multicomponent reaction. rsc.org |

Aldol Reactions and C-C Bond Formation Strategies

Aldol reactions represent a fundamental carbon-carbon bond-forming strategy in organic synthesis that can be applied to the construction of the carbon skeleton of this compound. organicchemistrydata.orgbyjus.com A crossed aldol reaction between an enolate (or its equivalent) of a propyl-containing carbonyl compound and a trifluoromethylated aldehyde or ketone could, in principle, form the desired carbon framework. chadsprep.com For example, the enolate of propanal could react with trifluoroacetaldehyde. Subsequent reduction of the resulting β-hydroxy carbonyl compound would yield this compound. Controlling the regioselectivity and stereoselectivity of such reactions is a key challenge, often addressed by using preformed enolates or by employing acid or base catalysis to direct the reaction pathway. masterorganicchemistry.com The use of Lewis acids can also play a crucial role in controlling the stereochemical outcome of aldol-type additions. libretexts.org

| Reaction Type | Reactants | Key Intermediate | Subsequent Step | Reference |

| Crossed Aldol Reaction | Propanal enolate + Trifluoroacetaldehyde | β-hydroxy aldehyde | Reduction of the aldehyde | organicchemistrydata.orgbyjus.comchadsprep.com |

Green Chemistry Considerations in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is primarily focused on the use of biocatalysis to achieve higher efficiency, reduce waste, and utilize more environmentally benign reaction conditions. These approaches aim to overcome the limitations of traditional chemical methods, which may involve hazardous reagents and produce significant waste.

A significant green approach to synthesizing chiral alcohols like this compound is through the enantioselective reduction of the corresponding ketone, 1,1,1-trifluoro-2-pentanone, using biocatalysts. smolecule.com Enzymes, such as alcohol dehydrogenases (ADHs) and lipases, found in various microorganisms, are highly effective for this purpose. researchgate.netresearchgate.net This biocatalytic method is advantageous as it often proceeds with high enantioselectivity under mild reaction conditions, such as ambient temperature and pressure, and in aqueous media. researchgate.net

Microbial reduction represents a key green synthetic route. smolecule.com For instance, various yeast strains have been successfully employed for the asymmetric reduction of prochiral ketones to yield chiral alcohols. researchgate.net The use of whole-cell biocatalysts is particularly attractive as it can feature an in-situ cofactor regeneration system, which is essential for the economic feasibility of dehydrogenase-catalyzed reductions. researchgate.net

The quest for greener processes also extends to the reaction medium. While many biocatalytic reactions are performed in aqueous buffers, research has explored the use of alternative solvents like ionic liquids. mdpi.com These non-flammable solvents with low vapor pressure can sometimes offer improved reaction rates and easier product separation. mdpi.com Furthermore, solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal green chemistry scenario by completely eliminating solvent-related waste. tandfonline.com

Another technique that aligns with green chemistry principles is microwave-assisted synthesis. This method can significantly reduce reaction times, often from hours to minutes, and improve yields, thereby increasing energy efficiency. univpancasila.ac.id

The table below summarizes key research findings related to the greener synthesis of chiral alcohols, with relevance to this compound production.

| Catalyst Type | Substrate | Key Green Aspect | Outcome |

| Microbial Enzymes | 1,1,1-Trifluoroacetone | Biocatalytic reduction | High optical purity and yield of the corresponding alcohol. smolecule.com |

| Lipase QLM | Racemic primary alcohols | Low-temperature transesterification for kinetic resolution | Enhanced enantioselectivity at lower temperatures. nih.gov |

| Novozym® 435 Lipase | Racemic 2-pentanol | Kinetic resolution in an ionic liquid-based supported liquid membrane | Separation of (S)-2-pentanol, a useful chiral intermediate. mdpi.com |

| Yeast (Immobilized) | Prochiral ketones | Whole-cell biocatalysis in a biphasic ionic liquid-water system | Asymmetric reduction to chiral alcohols with high enantioselectivity. mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 1,1,1 Trifluoro 2 Pentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 1,1,1-Trifluoro-2-pentanol, a combination of multi-nuclear and multi-dimensional NMR experiments provides a complete picture of atomic connectivity and spatial arrangement.

The analysis of ¹H, ¹³C, and ¹⁹F nuclei provides complementary information to piece together the molecular framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. The proton on C2 (H-2) would appear as a complex multiplet due to coupling with the three fluorine atoms on C1 and the two protons on C3. The propyl chain protons (H-3, H-4, and H-5) would exhibit characteristic multiplets based on their adjacent protons. The hydroxyl proton (-OH) would typically appear as a broad singlet, though its chemical shift and appearance can vary with concentration and solvent.

¹³C NMR: The ¹³C NMR spectrum will display five distinct signals, one for each carbon atom in the molecule. The carbon atom bonded to the three fluorine atoms (C1) will appear as a quartet due to one-bond ¹³C-¹⁹F coupling. The C2 carbon, attached to the hydroxyl group, will also be influenced by the adjacent CF₃ group. The chemical shifts of the remaining carbons (C3, C4, C5) will be in the typical aliphatic region.

¹⁹F NMR: As ¹⁹F is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. bartleby.com The spectrum for this compound is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal would be split into a doublet due to coupling with the single proton on C2 (³JH-F). The wide chemical shift range of ¹⁹F NMR makes it particularly useful for identifying fluorine-containing functional groups. bartleby.comresearchgate.net

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H | H-2 | 3.8 - 4.2 | Quartet of triplets (qt) | ³JH-F ≈ 6-8 Hz, ³JH-H ≈ 6-8 Hz |

| H-3 | 1.5 - 1.7 | Multiplet (m) | ||

| H-4 | 1.3 - 1.5 | Sextet (sxt) | ||

| H-5 | 0.9 - 1.0 | Triplet (t) | ³JH-H ≈ 7 Hz | |

| OH | Variable | Broad Singlet (br s) | ||

| ¹³C | C-1 (CF₃) | 123 - 127 | Quartet (q) | ¹JC-F ≈ 280-290 Hz |

| C-2 (CHOH) | 70 - 75 | Quartet (q) | ²JC-F ≈ 30-35 Hz | |

| C-3 (CH₂) | 28 - 32 | Singlet (s) | ||

| C-4 (CH₂) | 18 - 22 | Singlet (s) | ||

| C-5 (CH₃) | 13 - 15 | Singlet (s) | ||

| ¹⁹F | CF₃ | -75 to -80 | Doublet (d) | ³JH-F ≈ 6-8 Hz |

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the connectivity of the pentanol (B124592) backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon atom that bears protons (C2, C3, C4, C5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations for this compound would include cross-peaks between the protons of the C5-methyl group and carbons C4 and C3, and correlations between the H-2 proton and carbons C1, C3, and C4. Importantly, correlations between the fluorine atoms and C2/C3 could also be observed in a ¹⁹F-¹³C HMBC experiment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is crucial for determining stereochemistry and conformational preferences. For example, NOESY could reveal the spatial proximity between the H-2 proton and the H-3 protons, providing insight into the preferred rotational conformation around the C2-C3 bond.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Expected Key Cross-Peaks | Information Gained |

| COSY | ¹H - ¹H | H-2 ↔ H-3, H-3 ↔ H-4, H-4 ↔ H-5 | Confirms proton connectivity in the alkyl chain. |

| HSQC | ¹H - ¹³C (1-bond) | H-2 ↔ C-2, H-3 ↔ C-3, H-4 ↔ C-4, H-5 ↔ C-5 | Assigns protons to their directly attached carbons. |

| HMBC | ¹H - ¹³C (2-3 bonds) | H-2 ↔ C-1, C-3; H-5 ↔ C-3, C-4 | Confirms the carbon skeleton and links fragments. |

| NOESY | ¹H - ¹H (through space) | H-2 ↔ H-3; H-3 ↔ H-5 | Determines spatial proximity and conformational details. |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Intermolecular Interactions

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding. Infrared (IR) and Raman spectroscopy are complementary techniques that are highly sensitive to the presence of specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule. The IR spectrum of this compound is expected to be dominated by a very strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group. The broadness of this peak is due to intermolecular hydrogen bonding. Another key feature would be the very strong and sharp absorptions associated with the C-F bonds of the trifluoromethyl group. The C-F symmetric and asymmetric stretching vibrations typically occur in the 1100-1400 cm⁻¹ region. ias.ac.inacs.org C-H stretching vibrations from the propyl chain will appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While the O-H stretch is often weak in Raman spectra, the C-F and C-C bond vibrations are typically strong. The symmetric stretching of the CF₃ group is expected to give a strong, polarized band in the Raman spectrum. ias.ac.in This makes Raman spectroscopy particularly useful for analyzing the fluorinated portion of the molecule and the carbon backbone.

Table 3: Predicted Principal Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| C-H Stretch (sp³) | 2850 - 3000 | Medium | Strong |

| C-F Asymmetric Stretch | ~1150 - 1350 | Very Strong | Medium |

| C-F Symmetric Stretch | ~1300 - 1400 | Strong | Strong |

| C-O Stretch | 1050 - 1150 | Strong | Medium |

| CF₃ Bending ("Umbrella" mode) | ~700 - 800 | Medium | Medium |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry serves as a critical analytical tool for the molecular weight confirmation and structural elucidation of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is highly characteristic of the molecule's structure, providing valuable insights into its chemical architecture.

For alcohols, common fragmentation pathways include alpha cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). The presence of the highly electronegative trifluoromethyl group in this compound significantly influences its fragmentation behavior. The strong electron-withdrawing nature of the CF₃ group affects bond strengths and the stability of the resulting carbocations.

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. However, for some alcohols, this peak can be of low intensity or absent. Key fragmentation pathways for this compound would likely involve the cleavage of the bond between the carbon bearing the hydroxyl group (C2) and the adjacent carbon of the propyl chain (C3), as well as the cleavage between C1 and C2. The loss of neutral fragments such as H₂O, HF, and small alkyl radicals is also anticipated.

A plausible fragmentation pattern for this compound is detailed in the table below. This pattern is predicted based on established principles of mass spectrometry for alcohols and fluorinated compounds.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 142 | [C₅H₉F₃O]⁺˙ | - | Molecular Ion |

| 123 | [C₅H₈F₂O]⁺˙ | HF | Loss of hydrogen fluoride (B91410) |

| 113 | [C₄H₆F₃]⁺ | CHO | Alpha cleavage with loss of formyl radical |

| 99 | [C₃H₆F₃]⁺ | C₂H₃O | Cleavage of C2-C3 bond |

| 73 | [CH(OH)CH₂CH₂CH₃]⁺ | CF₃ | Alpha cleavage with loss of trifluoromethyl radical |

| 69 | [CF₃]⁺ | C₄H₉O | Cleavage of C1-C2 bond |

X-ray Crystallography for Solid-State Structural Investigations

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, experimental crystallographic data for this compound is not available.

However, should a suitable crystal of this compound be grown, X-ray crystallographic analysis would be expected to reveal key structural features. The analysis would likely show the formation of intermolecular hydrogen bonds involving the hydroxyl group, a common feature in the crystal structures of alcohols. The presence of the trifluoromethyl group would also be expected to influence the crystal packing through dipole-dipole interactions and potentially weak C-H···F hydrogen bonds.

The table below presents typical crystallographic parameters that might be determined from an X-ray diffraction study of a small organic molecule like this compound. It is important to note that this table is illustrative and does not represent experimental data for the specified compound.

| Crystallographic Parameter | Description | Typical Value Range for Small Organic Molecules |

| Crystal System | The symmetry of the unit cell. | Monoclinic, Orthorhombic, etc. |

| Space Group | The set of symmetry operations of the crystal. | e.g., P2₁/c, P-1, Pbca |

| a, b, c (Å) | The dimensions of the unit cell. | 5 - 20 Å |

| α, β, γ (°) | The angles of the unit cell. | 90° or other specific angles depending on the system |

| Volume (ų) | The volume of the unit cell. | 500 - 2000 ų |

| Z | The number of molecules in the unit cell. | 2, 4, 8 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.0 - 1.5 g/cm³ |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 2 - 10% |

Theoretical and Computational Chemistry of 1,1,1 Trifluoro 2 Pentanol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the electronic structure and molecular properties of 1,1,1-Trifluoro-2-pentanol. These computational approaches allow for the determination of various molecular characteristics that are often difficult to measure experimentally.

The high electronegativity of the fluorine atoms in the trifluoromethyl group significantly influences the electron distribution within the molecule. google.com This inductive effect results in a lower electron density on the adjacent carbon atoms, which in turn affects the acidity of the hydroxyl group, making it more acidic compared to its non-fluorinated analog, 2-pentanol. google.com Theoretical calculations can quantify this charge distribution and provide insights into the molecule's reactivity and interaction with other species.

DFT methods, such as B3LYP, are commonly employed to optimize the molecular geometry and calculate properties like dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP, for instance, can visually represent the electron-rich and electron-deficient regions of the molecule, highlighting the electrophilic and nucleophilic sites. These calculations are crucial for predicting how this compound will interact with other molecules and its behavior in different chemical environments.

Conformational Analysis and Energy Landscapes

The flexibility of the pentanol (B124592) chain allows this compound to adopt various conformations. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers.

The rotational barriers around the C-C bonds determine the conformational landscape. For similar fluorinated alcohols, ab initio calculations at levels like MP2/6-31G* have been used to predict the relative energies of different conformers. acs.org For this compound, the interplay of steric hindrance between the trifluoromethyl group and the alkyl chain, as well as potential intramolecular interactions, dictates the preferred geometries.

Intramolecular Hydrogen Bonding (OH···F) Studies

A key feature of interest in the conformational analysis of fluorinated alcohols is the possibility of intramolecular hydrogen bonding between the hydroxyl proton and a fluorine atom (OH···F). While fluorine is a weak hydrogen bond acceptor, the proximity of the CF3 group to the OH group in this compound makes this interaction plausible.

Solvent Effects on Conformation

The conformational equilibrium of this compound can be significantly influenced by the surrounding solvent. ufla.br Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into quantum chemical calculations to simulate the effect of different solvent environments.

In non-polar solvents, intramolecular interactions, including the OH···F hydrogen bond, are expected to play a more significant role in determining the preferred conformation. In contrast, in polar, hydrogen-bond-accepting solvents, intermolecular hydrogen bonding between the solvent and the hydroxyl group of this compound may disrupt the intramolecular hydrogen bond and favor more extended conformations. ufla.brrsc.org Computational studies can predict these solvent-induced conformational changes by calculating the relative energies of conformers in different dielectric media. rsc.org

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is a powerful tool for investigating the reaction mechanisms involving this compound. By mapping the potential energy surface, it is possible to identify the transition state structures and calculate the activation energies for various reactions.

For instance, in oxidation reactions of the alcohol, computational methods can be used to model the interaction with an oxidizing agent and elucidate the step-by-step mechanism of the reaction. Similarly, for reactions where this compound acts as a nucleophile or a solvent, modeling can provide insights into the reaction kinetics and selectivity. DFT calculations have been used to study the reaction pathways of similar organic molecules. science.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic data of this compound.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a valuable application of quantum chemical calculations. nih.gov DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that, when compared with experimental data, aid in the structural elucidation and conformational analysis of the molecule. researchgate.net The accuracy of these predictions can be high, with root mean square errors often less than 0.2-0.4 ppm for ¹H shifts. nih.gov The chemical shifts are sensitive to the electronic environment, and therefore, different conformers will have distinct predicted spectra. biorxiv.org

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound. By calculating the harmonic frequencies at the optimized geometry, a theoretical vibrational spectrum can be generated. acs.org This predicted spectrum can be compared with experimental data to aid in the assignment of vibrational modes. For example, the O-H stretching frequency is particularly sensitive to hydrogen bonding, and its calculated value can provide further evidence for the presence and strength of intramolecular OH···F interactions.

Investigation of Intermolecular Interactions and Aggregation Behavior

In the condensed phase, this compound molecules can interact with each other through intermolecular hydrogen bonds, forming dimers and larger aggregates. Computational studies can provide a detailed picture of these interactions.

Chemical Reactivity and Reaction Mechanisms of 1,1,1 Trifluoro 2 Pentanol

Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The hydroxyl group of 1,1,1-trifluoro-2-pentanol is the primary site for many common organic reactions, including esterification, etherification, and oxidation. However, its reactivity is modulated by the adjacent trifluoromethyl group. The high electronegativity of the fluorine atoms makes the hydroxyl group more acidic compared to its non-fluorinated analog, 2-pentanol. google.com

Esterification: The formation of esters from this compound can be achieved through various methods. A common laboratory procedure is the acid-catalyzed reaction with a carboxylic acid, often referred to as Fischer esterification. In this reversible process, a strong acid catalyst protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. aocs.org To drive the reaction to completion, a large excess of the alcohol or removal of water is typically employed. aocs.org Another effective method is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This method is often preferred for its milder conditions. rsc.org

Etherification: The synthesis of ethers from this compound can be accomplished, for instance, through O-trifluoromethylation. Studies have shown that primary and secondary alcohols can be converted to their corresponding trifluoromethyl ethers. beilstein-journals.org For example, the reaction of 1-pentanol (B3423595) with specific electrophilic trifluoromethylating reagents in the presence of a zinc catalyst like Zn(OTf)2 results in the formation of the trifluoromethyl ether in high yield. beilstein-journals.org This methodology is applicable to secondary alcohols like this compound.

Oxidation: The secondary alcohol functionality of this compound can be oxidized to yield the corresponding ketone, 1,1,1-trifluoro-2-pentanone. smolecule.com This transformation is a key reaction in the synthesis of trifluoromethyl ketones.

The oxidation of this compound provides direct access to 1,1,1-trifluoro-2-pentanone, a valuable synthetic intermediate. Various oxidizing agents can be employed for this purpose.

Research on the oxidation of similar fluorinated secondary alcohols provides insight into this process. For example, the oxidation of alcohols like 1,1,1-trifluoro-2-propanol (B1217171) by potassium tetraoxoferrate(VI) under basic conditions produces the corresponding ketone in nearly quantitative yields. researchgate.net The reaction is understood to proceed through an intermediate ferrate ester. researchgate.net

Another class of reagents suitable for this transformation are hypervalent iodine compounds. niscpr.res.in The oxidation of aliphatic alcohols by [bis(trifluoroacetoxy)iodo]benzene (B57053) (TFAIB) in an aqueous acetic acid solution effectively yields the corresponding carbonyl compounds. niscpr.res.in Kinetic studies of these reactions indicate a mechanism involving the formation of an intermediate complex between the alcohol and the oxidant, which then disproportionates to give the ketone. niscpr.res.in

| Oxidant | Substrate Example | Product | Yield | Reference |

| Potassium Tetraoxoferrate(VI) | 1,1,1-Trifluoro-2-propanol | 1,1,1-Trifluoroacetone (B105887) | ~Quantitative | researchgate.net |

| [Bis(trifluoroacetoxy)iodo]benzene | 2-Propanol | Acetone | High | niscpr.res.in |

The hydroxyl group of this compound is a convenient handle for derivatization, which is performed for both analytical and synthetic objectives.

For analytical purposes, particularly for determining the enantiomeric purity of chiral alcohols, derivatization with a chiral agent is a common strategy. rug.nl Reacting a racemic or enantioenriched sample of this compound with an enantiomerically pure chiral derivatizing agent, such as a chiral phosphine-based reagent, produces a mixture of diastereomers. These diastereomers can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography, allowing for the calculation of the enantiomeric excess (ee) of the original alcohol sample. rug.nl

For synthetic purposes, derivatization transforms the alcohol into other functional groups, enabling the construction of more complex molecules. For instance, the conversion of the hydroxyl group into a better leaving group facilitates substitution reactions. Furthermore, derivatives of fluorinated alcohols are precursors in the synthesis of valuable compounds like α-trifluoromethyl amino acids. ethz.ch

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is generally considered to be chemically robust and stable due to the high strength of the carbon-fluorine bond. beilstein-journals.org Its primary role in the reactivity of this compound is electronic. The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect. google.com

This effect has several significant consequences:

Increased Acidity of the Hydroxyl Group: The CF3 group polarizes the C-C bond, which in turn polarizes the C-O bond, making the hydroxyl proton more acidic (lower pKa) compared to non-fluorinated alcohols. google.com This increased acidity can affect its reactivity in base-mediated reactions.

Influence on Reaction Rates: The electron-withdrawing nature of the CF3 group can influence the rates of nearby reactions. For example, it can destabilize carbocation intermediates that might form at the adjacent carbon, thereby disfavoring SN1-type reaction mechanisms.

Stereochemical Transformations and Deracemization Strategies

Since this compound is a chiral molecule, methods to control its stereochemistry are of significant interest. Deracemization strategies aim to convert a racemic mixture (a 50:50 mixture of both enantiomers) into a single, enantiomerically pure form, thereby achieving a theoretical yield of 100%.

Several enzymatic and chemo-enzymatic methods are applicable for the deracemization of secondary alcohols. uniovi.es

Dynamic Kinetic Resolution (DKR): This approach combines an enantioselective enzymatic reaction with an in-situ racemization of the slower-reacting enantiomer. For example, a lipase (B570770) could selectively acylate the (R)-enantiomer of this compound, while a metal catalyst (e.g., based on ruthenium or iridium) simultaneously racemizes the remaining (S)-enantiomer. uniovi.es This allows the entire racemic mixture to be converted into a single enantiomer of the acylated product.

Stereoinversion: This strategy involves a two-step process within a single pot. First, one enantiomer is selectively oxidized to the achiral ketone (1,1,1-trifluoro-2-pentanone) by an oxidoreductase. Then, a second, stereocomplementary oxidoreductase reduces the ketone to the desired opposite enantiomer of the alcohol. uniovi.es

Kinetic Resolution: While not a deracemization, kinetic resolution using enzymes like lipases is a common method to separate enantiomers. Lipases can selectively catalyze the esterification of one enantiomer at a much faster rate than the other. acs.org This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated.

Palladium-catalyzed reactions have also been effectively used for the deracemization of similar allylic alcohols, providing a powerful tool for stereochemical control. acs.orgnih.gov

Role as a Nucleophile or Electrophile in Organic Transformations

This compound can act as either a nucleophile or an electrophile, depending on the reaction conditions and the nature of the reaction partner.

As a Nucleophile: The lone pairs of electrons on the hydroxyl oxygen atom make this compound a nucleophile. In this role, it can attack electron-deficient centers. A prime example is Fischer esterification, where the alcohol's oxygen atom attacks the electrophilic carbon of the protonated carboxylic acid. aocs.org Similarly, in the Williamson ether synthesis, the corresponding alkoxide (formed by deprotonating the alcohol) acts as a potent nucleophile.

As an Electrophile: The carbon atom bearing the hydroxyl group (C2) can act as an electrophile, but this requires converting the hydroxyl group into a good leaving group. The -OH group itself is a poor leaving group. However, under acidic conditions, it can be protonated to form an oxonium ion (-OH2+), which is an excellent leaving group (water). siue.edu Subsequent attack by a nucleophile at C2 would constitute an SN2 or SN1 reaction, with the alcohol derivative serving as the electrophile. The strong electron-withdrawing CF3 group would generally disfavor an SN1 pathway due to the destabilization of the resulting carbocation.

Mechanistic Investigations of Reactions Where it Serves as a Substrate or Reactant

Mechanistic studies of reactions involving alcohols provide a framework for understanding the behavior of this compound.

In the oxidation of aliphatic alcohols with the hypervalent iodine reagent [bis(trifluoroacetoxy)iodo]benzene (TFAIB), kinetic data supports a mechanism that begins with a pre-equilibrium step to form an alcohol-TFAIB intermediate. niscpr.res.in This is followed by a rate-determining step where this intermediate decomposes to form the final ketone product. The observation of a significant primary kinetic isotope effect (kH/kD) indicates that the C-H bond at the alcohol carbon is broken in this rate-limiting step. niscpr.res.in

Similarly, the mechanism for the oxidation of fluorinated secondary alcohols by potassium tetraoxoferrate(VI) is proposed to involve the formation of an intermediate ferrate ester. researchgate.net The kinetics of this reaction are complex, showing both acid and base catalysis. At high pH, catalysis is attributed to the formation of the more nucleophilic alkoxide ion and a more reactive five-coordinated iron species. researchgate.net

The mechanism of acid-catalyzed esterification is a well-established, multi-step reversible process:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.

Nucleophilic attack of the alcohol's hydroxyl group on the activated carbonyl carbon.

Proton transfer from the attacking oxygen to one of the original hydroxyl groups.

Elimination of water as a leaving group to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst. aocs.org

These established mechanisms provide a solid foundation for predicting and interpreting the reactivity of this compound in various chemical transformations.

Applications of 1,1,1 Trifluoro 2 Pentanol in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 1,1,1-trifluoro-2-pentanol, once resolved into its separate enantiomers, makes it a powerful chiral building block. In asymmetric synthesis, such building blocks are fundamental for transferring stereochemical information to create new, enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. Chiral alcohols with a trifluoromethyl group are particularly sought after as precursors for biologically active molecules. google.comsmolecule.com

Optically active this compound is a key precursor for a variety of other chiral fluorinated molecules. A significant strategy for obtaining the enantiomerically pure alcohol involves the enzymatic resolution of a related racemic intermediate. For instance, a synthetic route starting from propargyl alcohol can yield a racemic alkyne, 5-benzyloxymethyleneoxy-1,1,1-trifluoro-3-pentyne-2-ol. google.com This alkyne can be reduced to the corresponding alkene, 5-benzyloxymethyleneoxy-1,1,1-trifluoro-3-pentene-2-ol. google.com

This racemic alcohol can then be resolved through asymmetric hydrolysis using an enzyme like lipase (B570770). The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted, optically active alcohol from its acylated counterpart. For example, lipase-catalyzed hydrolysis of the corresponding isobutyrate ester can yield the (R)-alcohol with high optical purity. google.com

Table 1: Enzymatic Resolution of 5-benzyloxymethyleneoxy-1,1,1-trifluoro-3-pentene-2-ol Derivatives

| Starting Material | Enzyme | Product | Optical Purity (% ee) | Yield (%) |

|---|---|---|---|---|

| Isobutyrate of (E)-5 | Lipase P | (R)-(E)-5-alcohol | 98 | 86 (Recovery) |

Data sourced from patent EP0423992B1 google.com

This optically active alcohol, a derivative of this compound, serves as a direct precursor to other valuable chiral fluorinated compounds. For example, it can be epoxidized to form optically active 5-benzyloxymethyleneoxy-trans-3,4-epoxy-1,1,1-trifluoro-2-pentanol, a compound with three continuous asymmetric centers. google.com

The true utility of a chiral building block lies in its ability to be incorporated into larger, more complex molecular structures, such as those found in pharmaceuticals and other biologically active compounds. The trifluoromethylated alcohol moiety can impart unique properties, including enhanced metabolic stability and binding affinity, to the final molecule. smolecule.com

The optically active epoxy-trifluoro-pentanol derivative mentioned previously is a prime example of how this compound-based structures can be elaborated. This epoxide can undergo further reactions, for instance, with an isocyanic acid ester, to introduce new functional groups and build molecular complexity. google.com Subsequent reactions can lead to the formation of intricate molecules like 5-benzyloxymethyleneoxy-3-(N-phenylamino)-1,1,1-trifluoropentane-2,4-diol, an optically active compound with multiple stereocenters. google.com The ability to construct such complex, stereochemically defined fluorinated molecules highlights the importance of the initial chiral building block derived from the this compound framework.

Role in Catalysis (e.g., as a Ligand Component, Chiral Solvent, or Organocatalyst)

While direct evidence for this compound itself acting as a catalyst or ligand is not extensively documented, the properties of fluorinated alcohols suggest potential roles in catalysis. Fluorinated alcohols are known for their strong hydrogen-bonding capabilities and increased acidity compared to their non-fluorinated analogs. These properties can be exploited to activate substrates or influence the catalytic environment.

For instance, fluorinated alcohols can act as solvents or co-solvents that promote specific reactions. Research has shown that the polarity and hydrogen-bonding ability of such alcohols can be beneficial in certain coupling reactions, like the Heck reaction. smolecule.com Although not acting as a catalyst itself in this context, its role as a reaction medium is crucial for the efficiency of the synthesis of complex molecules. smolecule.com It is plausible that as a chiral solvent, this compound could induce asymmetry in certain reactions, a known strategy in asymmetric synthesis. Furthermore, the hydroxyl group could serve as an anchoring point for building more complex chiral ligands for metal-catalyzed reactions, a common strategy in the development of new asymmetric catalysts.

Applications in the Synthesis of Specialized Fluorinated Chemical Entities

This compound and its derivatives are instrumental in the synthesis of specialized fluorinated compounds that are difficult to produce by other means. The presence of the trifluoromethyl group often necessitates unique synthetic strategies. google.com

The synthesis of optically active compounds with multiple contiguous stereocenters is a significant challenge in organic chemistry. As detailed in patent EP0423992B1, derivatives of this compound are key intermediates in processes that create such specialized entities. The transformation of an optically active trifluoro-pentenol into a corresponding epoxide and then into a complex amino-diol demonstrates a clear pathway to highly functionalized and stereochemically rich fluorinated molecules. google.com These compounds, with their defined three-dimensional structure and the presence of the CF3 group, are of significant industrial interest for applications in materials science, such as ferroelectric liquid crystals, and as building blocks for novel bioactive substances. google.com

Utilization in Novel Synthetic Method Development and Optimization

The development of new synthetic methods relies on the availability of versatile substrates and building blocks to test and optimize new reactions. This compound and its precursors serve this purpose in the field of fluorine chemistry. The challenges associated with controlling reactivity and stereoselectivity in the presence of a trifluoromethyl group drive the innovation of new synthetic protocols.

The multi-step synthesis and enzymatic resolution of this compound derivatives is in itself an example of synthetic method development. google.com This process establishes a reliable method for producing optically active trifluoromethyl-containing compounds. google.com These compounds can then be used as substrates in the development of other transformations. For example, developing stereoselective methods for the epoxidation of a trifluoromethyl-containing allylic alcohol or the ring-opening of the resulting epoxide requires careful optimization of reaction conditions. The successful synthesis of these complex molecules validates the developed methods and expands the toolbox available to synthetic chemists for creating valuable fluorinated products.

Advanced Analytical Methodologies for Purity and Enantiomeric Excess Determination

Chiral Chromatographic Methods (HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation.

High-Performance Liquid Chromatography (HPLC) is a versatile method for chiral separations. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used. For the separation of alcohols like 1,1,1-trifluoro-2-pentanol, normal-phase HPLC is often effective. A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a polar alcohol modifier such as isopropanol. The differential interaction of the enantiomers with the chiral stationary phase, through mechanisms like hydrogen bonding and dipole-dipole interactions, results in their separation. The ratio of the peak areas in the resulting chromatogram corresponds to the ratio of the enantiomers in the mixture.

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound. Chiral GC columns often employ cyclodextrin derivatives as the stationary phase. These cyclodextrins have a chiral cavity into which one enantiomer may fit better than the other, leading to differences in retention time. For alcohols, derivatization is sometimes performed to improve volatility and peak shape, but direct analysis is often possible.

A representative GC method for a structurally similar compound, 2-pentanol, uses a β-cyclodextrin-based stationary phase. researchgate.netnih.govmdpi.com This approach can be adapted for this compound. The table below illustrates a hypothetical separation based on such a method.

Representative GC Parameters for Chiral Separation of this compound Enantiomers

| Parameter | Value |

|---|---|

| Column | Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) |

| Stationary Phase | Gamma-Cyclodextrin trifluoroacetyl |

| Carrier Gas | Helium |

| Inlet Temperature | 220 °C |

| Oven Program | 50 °C (hold 2 min), then ramp to 150 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Hypothetical Retention Time (R)-enantiomer | 15.2 min |

| Hypothetical Retention Time (S)-enantiomer | 15.8 min |

This table is illustrative and based on methods for structurally similar compounds.

NMR-Based Methods for Enantiomeric Excess Determination (e.g., Chiral Solvating Agents, Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative to chromatographic methods for determining enantiomeric excess. In an achiral environment, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral shift reagent (CSR), the enantiomers can be distinguished.

Chiral Solvating Agents are optically pure compounds that form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different magnetic environments, which can lead to separate signals for the two enantiomers in the NMR spectrum. For fluorinated compounds like this compound, ¹⁹F NMR is particularly advantageous due to its high sensitivity and the large chemical shift dispersion of the fluorine nucleus. The integration of the distinct signals for each enantiomer allows for a direct calculation of the enantiomeric excess.

Chiral Shift Reagents, often lanthanide-based complexes, function similarly by inducing chemical shift differences between the enantiomers.

A hypothetical ¹⁹F NMR experiment for a racemic mixture of this compound in the presence of a chiral solvating agent is detailed in the table below.

Illustrative ¹⁹F NMR Data for Enantiomeric Excess Determination of this compound

| Analyte | Chiral Solvating Agent | Observed ¹⁹F Signal (CF₃ group) | Integration | Calculated e.e. (%) |

|---|---|---|---|---|

| Racemic this compound | None | Single peak at -78.5 ppm | - | 0 |

| (R)-1,1,1-Trifluoro-2-pentanol | (R)-Binol | Peak at -78.6 ppm | 100 | 100 |

| (S)-1,1,1-Trifluoro-2-pentanol | (R)-Binol | Peak at -78.8 ppm | 100 | 100 |

| Scalemic Mixture | (R)-Binol | Peak at -78.6 ppm | 75 | 50 |

| Peak at -78.8 ppm | 25 |

This table presents hypothetical data to illustrate the principle of NMR-based enantiomeric excess determination.

Polarimetry for Optical Rotation Measurement

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This property is known as optical activity. The magnitude and direction of the rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used.

The specific rotation, [α], is a standardized measure of the optical rotation of a compound and is calculated using the following formula:

[α] = α / (c * l)

where:

α is the observed rotation in degrees.

c is the concentration of the solution in g/mL.

l is the path length of the polarimeter tube in decimeters (dm).

Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. A dextrorotatory (+) enantiomer rotates light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise).

The enantiomeric excess (e.e.) of a mixture can be determined by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer:

e.e. (%) = ([α]mixture / [α]pure enantiomer) * 100

Example Calculation of Enantiomeric Excess using Polarimetry

| Parameter | Value |

|---|---|

| Specific Rotation of Pure (R)-enantiomer ([α]pure) | +10.0° (Hypothetical) |

| Observed Rotation of Mixture (α) | +2.5° |

| Concentration (c) | 0.5 g/mL |

| Path Length (l) | 1 dm |

| Specific Rotation of Mixture ([α]mixture) | +5.0° |

| Calculated Enantiomeric Excess (e.e.) | 50% |

This table uses a hypothetical specific rotation for this compound for illustrative purposes.

Emerging Research Directions and Future Perspectives in 1,1,1 Trifluoro 2 Pentanol Chemistry

Development of More Sustainable and Efficient Synthetic Protocols

The demand for enantiomerically pure fluorinated compounds has spurred the development of synthetic methods that are not only efficient but also environmentally benign. Traditional methods for synthesizing trifluoromethylated alcohols often rely on stoichiometric reagents and harsh reaction conditions. Current research is actively pursuing greener alternatives, with a significant focus on biocatalysis and chemoenzymatic strategies.

One of the most promising sustainable approaches is the asymmetric reduction of the corresponding prochiral ketone, 1,1,1-trifluoro-2-pentanone, using biocatalysts. Alcohol dehydrogenases (ADHs) have shown remarkable efficacy in catalyzing such reductions with high enantioselectivity and under mild, aqueous conditions. acs.org Enzymes sourced from various microorganisms, such as Lactobacillus kefir, have been successfully employed for the synthesis of other chiral trifluoromethylated alcohols, achieving high yields and excellent enantiomeric excess (>99%). acs.orgnih.gov This biocatalytic approach avoids the use of heavy metal catalysts and toxic reducing agents, making it a significantly more sustainable option.

| Synthetic Protocol | Key Features | Typical Reagents/Catalysts | Advantages | Representative Yield | Enantiomeric Excess (e.e.) |

| Biocatalytic Reduction | Asymmetric reduction of a prochiral ketone | Alcohol Dehydrogenases (e.g., from Lactobacillus kefir), Isopropanol (for cofactor regeneration) | High enantioselectivity, Mild reaction conditions (aqueous, room temp.), Environmentally benign | >95% | >99% |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps in one pot | Aldolases, Alcohol Dehydrogenases, Chemical precursors | Increased efficiency, Reduced waste from intermediate purifications | High | High |

| Catalytic Asymmetric Hydrogenation | Hydrogenation of trifluoromethyl ketones using chiral metal catalysts | Ruthenium or Iridium complexes with chiral ligands | High turnover numbers, Good enantioselectivity | >90% | >95% |

Exploration of Novel Reactivity Modes and Chemical Transformations

The unique electronic properties conferred by the trifluoromethyl group open up avenues for novel chemical transformations of 1,1,1-Trifluoro-2-pentanol. Research is moving beyond the standard reactions of secondary alcohols to explore reactivity that leverages the strong electron-withdrawing nature of the CF₃ group and the specific steric environment around the carbinol center.

One area of active exploration is the transformation of the hydroxyl group. Deoxyfluorination, the conversion of an alcohol to a fluoride (B91410), is a valuable transformation in medicinal chemistry. nih.gov Advanced reagents and catalytic systems are being developed to perform this transformation on fluorinated alcohols like this compound with high efficiency and stereochemical control, often with inversion of configuration. nih.govgoogle.com This provides a direct route to compounds containing a stereogenic center with two different fluorine-containing substituents.

Furthermore, the use of fluorinated alcohols as non-innocent reaction media in electrochemical synthesis represents a novel reactivity mode. acs.org In such reactions, this compound could potentially serve not only as a solvent that stabilizes radical or cationic intermediates but also as a nucleophile that gets incorporated into the product structure. acs.org This dual role can lead to the development of unique and efficient methods for constructing complex molecules. The trifluoromethylated alcohol can also serve as a precursor for the synthesis of various trifluoromethyl-substituted heterocycles, which are important scaffolds in pharmaceuticals. uzh.ch For example, cyclization reactions following the activation of the hydroxyl group can lead to the formation of oxazolidines or other five- and six-membered rings. uzh.ch

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. For this compound, advanced computational approaches are being employed to understand its conformational preferences, reactivity, and interactions with other molecules.

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful methods for investigating the structural and electronic properties of fluorinated molecules. These calculations can predict the relative stabilities of different conformers, which are influenced by intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms. Understanding the conformational landscape is crucial for predicting the molecule's behavior in different environments and its interaction with biological targets or catalysts.

Computational methods are also being used to predict the outcomes of chemical reactions. By calculating the energy barriers of different reaction pathways, researchers can anticipate the feasibility of a proposed transformation and identify potential side products. This predictive power accelerates the discovery of novel reactivity modes and the optimization of reaction conditions, reducing the need for extensive empirical screening. For instance, computational studies can help in designing catalysts for the enantioselective synthesis of this compound by modeling the transition states of the catalyzed reaction.

| Computational Method | Application for this compound | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. | Molecular geometry, vibrational frequencies, reaction energy barriers, NMR chemical shifts. |

| Møller-Plesset Perturbation Theory (MP2) | High-accuracy calculation of electron correlation effects. | Conformational energies, non-covalent interaction strengths. |

| Molecular Dynamics (MD) Simulations | Simulation of the molecule's behavior in solution or in complex with other molecules. | Solvation effects, conformational dynamics, binding affinities. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions. | Characterization of hydrogen bonds and other weak interactions. |

Integration into Supramolecular Chemistry or Material Science (from a chemical structure/building block perspective)

The unique combination of a chiral center, a hydrogen-bonding hydroxyl group, and a lipophilic trifluoromethyl group makes this compound an attractive building block for supramolecular chemistry and materials science. The trifluoromethyl group can induce specific intermolecular interactions, such as fluorous interactions, and influence the self-assembly behavior of molecules.

There is growing interest in using fluorinated molecules to create supramolecular gels. nih.govacs.org These materials are formed through the self-assembly of low-molecular-weight gelators into fibrous networks that immobilize a solvent. The directionality of hydrogen bonding from the alcohol group, combined with the solvophobic/solvophilic interactions of the propyl chain and the trifluoromethyl group, could drive the self-assembly of this compound derivatives into such ordered structures. rsc.org The chirality of the molecule could further lead to the formation of helical fibers, a desirable feature for chiral materials. mdpi.com

In the field of liquid crystals, the incorporation of fluorinated moieties is a well-established strategy for tuning the material's dielectric anisotropy and other physical properties. beilstein-journals.orgnih.gov As a chiral fluorinated building block, this compound could be incorporated into the molecular design of novel liquid crystals. colorado.edu Its stereocenter could be used to induce chiral nematic or ferroelectric phases, which are essential for various display and photonic applications. The trifluoromethyl group's strong dipole moment and steric bulk would significantly influence the packing of the molecules and the resulting mesophase behavior. The future of this compound chemistry lies in harnessing its unique structural and electronic properties to address challenges in sustainable synthesis, discover novel transformations, and design next-generation materials.

Q & A

Q. Methodological Recommendations :

Conduct enzyme inhibition assays (e.g., IC measurements) to correlate bioactivity with specific molecular targets.

Use liposome-based models to mimic bacterial membranes and assess permeability.

Perform transcriptomic analysis to identify upregulated resistance mechanisms in non-responsive strains.

Controlled studies comparing isogenic bacterial variants can isolate structural determinants of efficacy .

What strategies optimize stereochemical purity during the synthesis of this compound derivatives?